(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
Triazolo-phthalazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are often synthesized for their expected anticancer activity .
Synthesis Analysis
These compounds are typically synthesized via a one-step reaction from commercially available reagents . The structures of these compounds are usually determined using various spectroscopic techniques, including 1H, 13C NMR, and infrared spectroscopies, as well as elementary analysis .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using single-crystal X-ray diffraction . This analysis can reveal details about the conformational isomerism of these compounds .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by their detonation velocity and sensitivity . For example, one study found that the detonation velocity and sensitivity of a particular compound were superior to those of RDX .
Physical And Chemical Properties Analysis
These compounds often exhibit great thermal stability . For example, one study found that a particular compound and its supramolecular assembly energetic materials exhibited great thermal stability .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Polander et al. (2012) described the synthesis of 2,6-Diacyl derivatives of naphthalene-1,8:4,5-bis(dicarboximide)s through Stille coupling reactions. These derivatives, upon reaction with hydrazine, yield phthalazino[6,7,8,1-lmna]pyridazino[5,4,3-gh][3,8]phenanthroline-5,11(4H,10H)-dione fused-ring derivatives. This study emphasizes the chemical versatility and potential applications of naphthalene derivatives in developing novel organic compounds with unique properties (Polander et al., 2012).
Luminescence Properties of Lanthanide Complexes
Burton‐Pye, Heath, and Faulkner (2005) investigated the luminescence properties of lanthanide complexes incorporating a hydralazine-derived chromophore. The reaction of 1-hydrazinophthalazine with chloroacetyl chloride yields 3-chloromethyl-1,2,4-triazolo-phthalazine, which, upon complexation with lanthanide ions, exhibits luminescence and sensitization of the lanthanide center by the chromophore. This research highlights the potential of naphthalene derivatives in developing luminescent materials for various applications, including sensing and imaging (Burton‐Pye, Heath, & Faulkner, 2005).
Polymer Synthesis
Zhao et al. (2014) developed a novel naphthyl-based phthalonitrile polymer with excellent thermal stability and structural integrity, demonstrating the potential of naphthalene derivatives in high-performance material science. The synthesized polymer could form triazine and phthalocyanine rings, indicative of its complex molecular architecture and potential utility in various advanced applications (Zhao et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6/c1-2-9-16-14(6-1)7-5-8-15(16)12-21-23-19-17-10-3-4-11-18(17)20-24-22-13-26(20)25-19/h1-13H,(H,23,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHFELNCDUKFY-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=NN4C=NN=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine |
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